Oxymesterone is synthesized from testosterone and falls under the category of anabolic steroids, which are known for their muscle-building properties. It is structurally related to other anabolic steroids such as dehydrochloromethyltestosterone and stanozolol. Oxymesterone has been banned by the World Anti-Doping Agency due to its potential for misuse in sports to enhance performance.
The synthesis of oxymesterone involves several chemical transformations starting from testosterone or its derivatives. One common synthetic route includes the following steps:
Recent studies have reported novel synthetic methods that enhance yield and reduce the complexity of the synthesis. For instance, microwave-assisted reactions have been utilized to streamline the process and improve efficiency .
Oxymesterone has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its IUPAC name is 4-hydroxy-17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-one. The molecular formula is C20H28O3, with a molecular weight of approximately 316.44 g/mol.
The structure features:
Oxymesterone undergoes various chemical reactions that can modify its structure and biological activity. Key reactions include:
These reactions are often facilitated by catalysts or specific reagents to achieve desired modifications efficiently .
Oxymesterone exerts its effects primarily through androgen receptor binding, leading to an increase in protein synthesis and muscle growth. The mechanism involves:
This mechanism underscores its utility in clinical settings for promoting recovery from muscle wasting conditions .
These properties are crucial for understanding its formulation in pharmaceutical applications .
Oxymesterone has several applications in both clinical medicine and research:
The development of synthetic anabolic-androgenic steroids (AAS) emerged from mid-20th century efforts to dissociate the anabolic (muscle-building) effects of testosterone from its androgenic (masculinizing) properties. Testosterone’s therapeutic potential was limited by its rapid hepatic metabolism and poor oral bioavailability. Researchers systematically modified testosterone’s structure to enhance metabolic stability and tissue selectivity. Early successes included 17α-methyltestosterone (introduced in 1935), which resisted first-pass metabolism due to the 17α-alkyl group but exhibited significant hepatotoxicity. This period saw pharmaceutical companies like Ciba and Syntex pioneering structural alterations aimed at optimizing the anabolic-to-androgenic ratio (A:I ratio) [1] [7].
Oxymesterone (4-hydroxy-17α-methyltestosterone) represented an innovative branch of this research in the 1960s. Its design leveraged dual modifications: the 17α-methyl group for oral bioavailability and a 4-hydroxyl group intended to modulate receptor interactions. Unlike earlier AAS like methandienone, oxymesterone’s C4 hydroxylation aimed to reduce androgenicity while maintaining anabolic potency. Historical records indicate its clinical evaluation under brand names such as Oranabol and Theranabol, though it never achieved the widespread therapeutic adoption of contemporaries like oxandrolone [3] [9].
Table 1: Key Milestones in Early AAS Development
Compound (Introduction Year) | Structural Modification | Primary Innovation |
---|---|---|
Testosterone (1935) | None | Natural androgen reference |
17α-Methyltestosterone (1935) | 17α-methyl group | Oral bioavailability |
Methandienone (1950s) | C1-2 double bond, 17α-methyl | Increased anabolic potency |
Oxymesterone (1960) | 4-hydroxy, 17α-methyl | Novel hydroxylation for A:I ratio modulation |
Oxymesterone’s chemical structure (C₂₀H₃₀O₃; IUPAC name: 4,17β-dihydroxy-17α-methylandrost-4-en-3-one) incorporates two critical alterations to the testosterone backbone:
Biochemical studies reveal that these modifications significantly influence androgen receptor (AR) binding dynamics. The 4-hydroxy group reduces androgenic potency by ~30% compared to methyltestosterone while retaining ~90% of its anabolic activity in rodent assays. This divergence arises from altered interactions with AR co-regulators in muscle versus prostate tissue. Molecular docking analyses indicate the 4-hydroxy group forms hydrogen bonds with AR Gln⁷¹¹, a residue critical for stabilizing the A-ring within the ligand-binding domain. This interaction may promote conformational changes favoring anabolic gene expression over androgenic pathways [4] [10].
Compared to non-hydroxylated analogs (e.g., metandienone), oxymesterone exhibits:
The synthesis of oxymesterone historically employed semi-synthesis from steroidal precursors like diosgenin or cholic acid. Modern routes utilize microbial biotransformation combined with chemical modifications to optimize yield and purity.
Step 1: Core Steroid Nucleus Formation
Dehydroepiandrosterone (DHEA) or androstenedione serves as starting materials. Microbial hydroxylation via Rhizopus arrhizus introduces a 17α-hydroxy group, followed by chemical methylation (methyl iodide/K₂CO₃) to yield 17α-methyl-DHEA. Alternative industrial routes exploit chemical oxidation (CrO₃/acetic acid) to install the 17-keto group pre-methylation [2] [5].
Step 2: C4 Hydroxylation – Biocatalytic Innovations
Traditional chemical hydroxylation (e.g., OsO₄) suffered from low regioselectivity and toxic byproducts. Contemporary approaches employ engineered cytochrome P450 monooxygenases (CYP260A1 mutants) for efficient 4-hydroxylation:
Step 3: Final Oxidation and Purification
The 3β-hydroxy group of the 4-hydroxylated intermediate is oxidized to a 3-keto function using Jones reagent (CrO₃/H₂SO₄) or Oppenauer oxidation (AlⁱPrO₃/cyclohexanone). Crystallization from acetone/hexane mixtures delivers pharmaceutical-grade oxymesterone (>98% purity) [9].
Table 2: Comparison of Oxymesterone Synthesis Methods
Method | Key Steps | Yield | Advantages/Limitations |
---|---|---|---|
Chemical Synthesis | 1. 17α-Me alkylation 2. OsO₄ dihydroxylation 3. Selective dehydration | 12-18% | - High reagent costs - Toxic waste generation |
Microbial Hydroxylation | 1. Rhizopus 17α-OH 2. Chemical methylation 3. Streptomyces C4-OH | 25-30% | - Moderate selectivity - Long fermentation |
Engineered P450 System | 1. CYP260A1_S276I mutant 2. Adx4–108ᴛ⁶⁹ᴇ/Fpr fusion 3. C5 pathway + GDH | 74-82%* | - High regioselectivity - Requires genetic engineering |
*(Yield for 17α-OH-progesterone intermediate; final oxymesterone yield ~65%)
The evolution of oxymesterone synthesis exemplifies the pharmaceutical industry’s shift toward green chemistry principles. Modern biocatalytic routes reduce heavy metal usage by 90% and improve E-factors (kg waste/kg product) from >50 to <5, aligning with sustainable manufacturing goals [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7